2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-nitrobenzoate is a chemical compound known for its unique structure and properties It is a derivative of benzotriazole and nitrobenzoate, which are commonly used in various chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-nitrobenzoate typically involves the reaction of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol with 3-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The benzotriazole ring can be oxidized to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Oxidized benzotriazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.
Medicine: Explored for its potential therapeutic effects in treating specific diseases.
Industry: Utilized as a UV stabilizer in plastics and coatings to enhance durability and longevity.
Mechanism of Action
The mechanism of action of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-nitrobenzoate involves its interaction with molecular targets such as enzymes and proteins. The benzotriazole moiety can bind to active sites, inhibiting the activity of specific enzymes. Additionally, the nitrobenzoate group can participate in redox reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-1,2,3-benzotriazol-2-yl)-5-methylphenyl 3-nitrobenzoate
- 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 4-nitrobenzoate
Uniqueness
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 3-nitrobenzoate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C20H14N4O4 |
---|---|
Molecular Weight |
374.3 g/mol |
IUPAC Name |
[2-(benzotriazol-2-yl)-4-methylphenyl] 3-nitrobenzoate |
InChI |
InChI=1S/C20H14N4O4/c1-13-9-10-19(28-20(25)14-5-4-6-15(12-14)24(26)27)18(11-13)23-21-16-7-2-3-8-17(16)22-23/h2-12H,1H3 |
InChI Key |
HOKJWIQVBZTBLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])N3N=C4C=CC=CC4=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.